N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of benzo[d]thiazole and benzo[b]thiophene moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then subjected to further reactions to yield the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[d]thiazole and benzo[b]thiophene rings, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzo[b]thiophene derivatives: These compounds contain the benzo[b]thiophene moiety and are known for their diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its combination of both benzo[d]thiazole and benzo[b]thiophene moieties, which may confer enhanced biological activities and broader applications compared to its individual components.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique structure that combines multiple heterocycles, specifically thiazole and thiophene rings. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, the synthesis may involve the use of starting materials like benzo[d]thiazoles and tetrahydrobenzo[b]thiophenes, followed by various chemical transformations to achieve the desired product.
Table 1: Chemical Structure
Component | Structure |
---|---|
Benzo[d]thiazole | Benzo[d]thiazole |
Tetrahydrobenzo[b]thiophene | Tetrahydrobenzo[b]thiophene |
Final Compound | Final Compound |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro tests have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells. The observed IC50 values suggest strong antitumor potential compared to standard chemotherapeutic agents .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and thiophene moieties contribute to the compound's ability to interact with cellular targets involved in cancer progression. This may include modulation of signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Properties
In addition to antitumor activity, this compound has been evaluated for its antimicrobial properties. Compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal species. The minimum inhibitory concentration (MIC) values indicate that these compounds can be comparable to conventional antibiotics .
Table 2: Antimicrobial Activity Data
Microorganism | MIC (µg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 62.5 | Ampicillin |
Escherichia coli | 125 | Ciprofloxacin |
Candida albicans | 250 | Fluconazole |
Case Study 1: Antitumor Evaluation
A study conducted on a series of polyfunctionally substituted heterocyclic compounds derived from similar structures demonstrated notable antitumor effects. The synthesized derivatives were screened against several cancer cell lines, revealing high inhibitory effects with IC50 values ranging from 10 µM to 30 µM .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives indicated that compounds containing benzo[d]thiazole showed significant activity against both bacterial and fungal pathogens. For example, one derivative exhibited an MIC of 100 µg/mL against Streptococcus pyogenes, comparable to standard treatments .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS3/c1-13-10-11-14-19(12-13)30-23(20(14)22-25-15-6-3-4-8-17(15)29-22)27-24-26-21-16(28-2)7-5-9-18(21)31-24/h3-9,13H,10-12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBVJRQLLLXARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(C=CC=C6S5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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